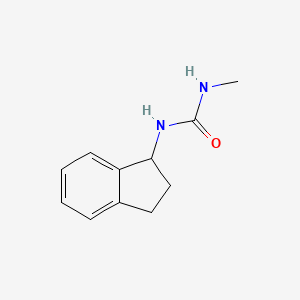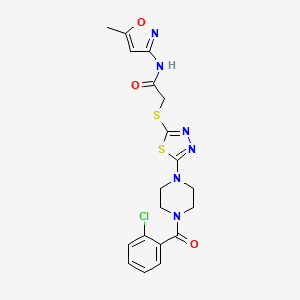
1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea” is a derivative of 2,3-dihydro-1H-inden-1-ylmethanamine . The latter is a liquid at room temperature and has a molecular weight of 147.22 .
Synthesis Analysis
There are several methods for the synthesis of 2,3-dihydro-1H-indene-1-methanamines, which could potentially be adapted for the synthesis of “this compound”. One efficient synthetic method for 2,3-dihydro-1H-indene-1-methanamine and its derivatives involves the use of corresponding 4-nitro-3-phenylbutanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be similar to that of 2,3-dihydro-1H-inden-1-ylmethanamine , with the addition of a urea group.
Scientific Research Applications
Antibacterial and Antifungal Properties
The compound has been found to have potent antibacterial and antifungal properties . It has been tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans) . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Synthesis Techniques
The compound can be synthesized by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique has been found to be satisfactory in terms of time and synthetic performance .
Medicinal Chemistry
The compound, also known as DPI, has potential for use in several fields of research, including medicinal chemistry. Its unique chemical structure has led to significant interest from researchers and scientists.
Chemical Biology
In the field of chemical biology, DPI is of interest due to its intricate molecular structure. It has been shown to affect the expression and function of various signaling pathways and enzymes.
Materials Science
In materials science, DPI is of interest due to its physical and chemical properties. It is a yellow or white crystalline powder that is slightly soluble in water and highly soluble in organic solvents such as ethanol, methanol, and acetone.
Analytical Methods
Several analytical methods have been developed for the quantification of DPI in various matrices. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS/MS).
Mechanism of Action
Target of Action
The primary target of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is the protein tyrosine kinase (2HCK) enzyme . This enzyme plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation .
Mode of Action
This compound interacts with its target through strong hydrogen bonding interactions . Specifically, it binds with the ARG 160 amino acid residue present on the α-helix of the protein tyrosine kinase (2HCK) enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of the 2HCK enzyme affects various biochemical pathwaysTherefore, the inhibition of 2HCK could potentially affect pathways related to cell growth, differentiation, and metabolism .
Pharmacokinetics
The compound’s in vitro antioxidant activity has been compared with molecular docking, admet, qsar, and bioactivity study results . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would positively impact its bioavailability .
Result of Action
The result of this compound’s action is the inhibition of the 2HCK enzyme, leading to changes in the cellular processes it regulates . The compound has been found to have potent antioxidant activity, suggesting that it may protect cells from damage caused by harmful free radicals .
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)13-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPMQHGCNDHBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2958576.png)
![methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate](/img/structure/B2958577.png)
![5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2958578.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2958579.png)
![2-{[7-(4-bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958580.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958582.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B2958583.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2958587.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2958588.png)


![1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2958596.png)
![4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2958597.png)
![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2958599.png)